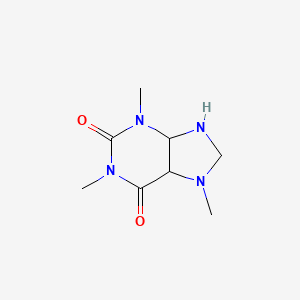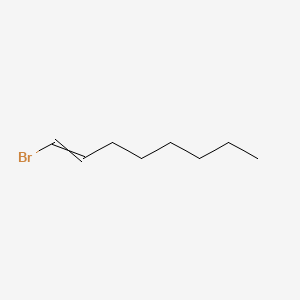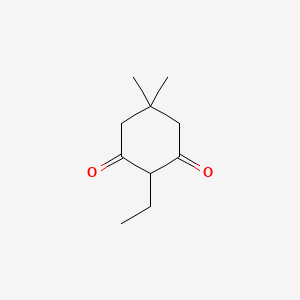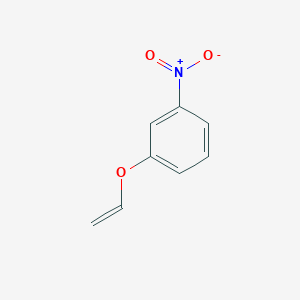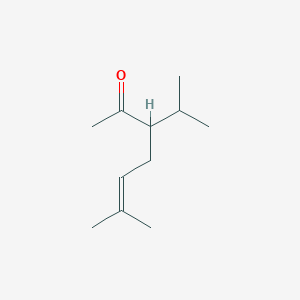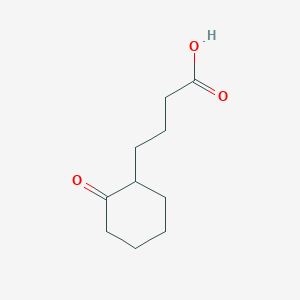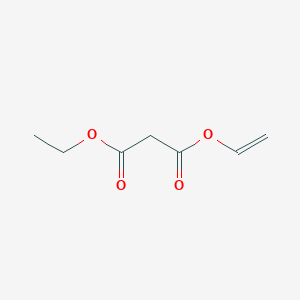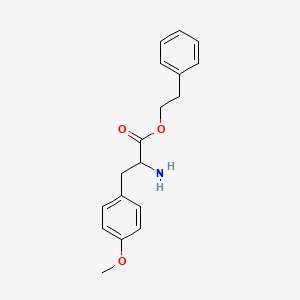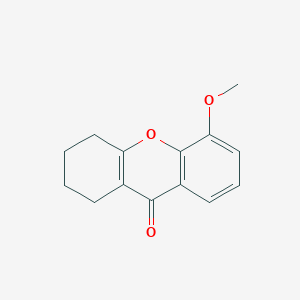
5-Methoxy-1,2,3,4-tetrahydroxanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-1,2,3,4-tetrahydroxanthen-9-one is a chemical compound with the molecular formula C14H14O3. It belongs to the class of xanthene derivatives, which are known for their diverse biological activities and applications in various fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,2,3,4-tetrahydroxanthen-9-one typically involves the condensation of appropriate starting materials under specific conditions. One common method is the reaction of 2-methoxyphenol with phthalic anhydride in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions, leading to the formation of the desired xanthene derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-1,2,3,4-tetrahydroxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the xanthene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized xanthene derivatives with various substituents.
Aplicaciones Científicas De Investigación
5-Methoxy-1,2,3,4-tetrahydroxanthen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-1,2,3,4-tetrahydroxanthen-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydro-9H-xanthen-9-one: Lacks the methoxy group, leading to different chemical and biological properties.
2-Methoxy-1,2,3,4-tetrahydro-9H-xanthen-9-one: Similar structure but with a methoxy group at a different position, affecting its reactivity and applications.
Uniqueness
5-Methoxy-1,2,3,4-tetrahydroxanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
5928-17-6 |
|---|---|
Fórmula molecular |
C14H14O3 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
5-methoxy-1,2,3,4-tetrahydroxanthen-9-one |
InChI |
InChI=1S/C14H14O3/c1-16-12-8-4-6-10-13(15)9-5-2-3-7-11(9)17-14(10)12/h4,6,8H,2-3,5,7H2,1H3 |
Clave InChI |
QDBNBLXDLVDZMC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1OC3=C(C2=O)CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14741087.png)
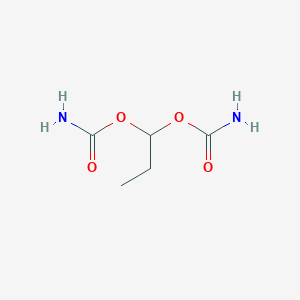
![1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione](/img/structure/B14741093.png)
